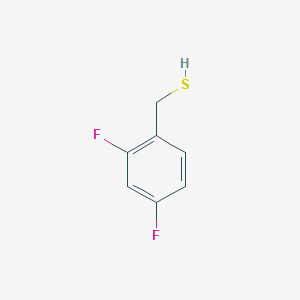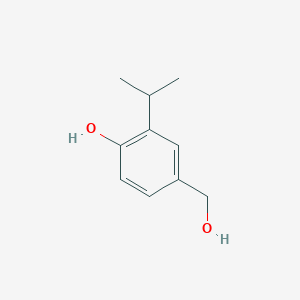
4-(Hydroxymethyl)-2-(propan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-(propan-2-yl)phenol, also known as "HMP," is a phenolic compound with a molecular formula of C10H14O2. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
HMP acts as a potent inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. HMP binds to the copper ions in the active site of tyrosinase and inhibits its activity, thereby reducing the production of melanin. HMP also acts as an antioxidant and scavenges free radicals, which can cause oxidative stress and damage to cells.
Efectos Bioquímicos Y Fisiológicos
HMP has been shown to have various biochemical and physiological effects. HMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. HMP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMP has several advantages for lab experiments. HMP is readily available and can be synthesized in large quantities. HMP is stable and can be stored for long periods without degradation. HMP is also relatively inexpensive compared to other compounds used in scientific research. However, HMP has some limitations for lab experiments. HMP is not water-soluble and requires organic solvents for dissolution. HMP is also sensitive to light and can undergo photochemical reactions, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the use of HMP in scientific research. HMP can be used to synthesize novel compounds with potential therapeutic applications. HMP can also be used as a tool to study the role of tyrosinase in melanin biosynthesis and the regulation of melanin production. HMP can also be used to study the effects of oxidative stress and inflammation on various physiological processes. Further research is needed to fully understand the potential applications of HMP in scientific research.
Conclusion
In conclusion, 4-(Hydroxymethyl)-2-(propan-2-yl)phenol is a phenolic compound with unique properties and potential applications in scientific research. HMP can be synthesized through a multistep process starting from 4-nitrophenol. HMP has been widely used in scientific research as a building block for the synthesis of various compounds. HMP acts as a potent inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. HMP has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of HMP in scientific research, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
HMP can be synthesized through a multistep process starting from 4-nitrophenol. The first step involves the reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride. The second step involves the protection of the amino group using tert-butyloxycarbonyl chloride (BOC-Cl) to form BOC-protected 4-aminophenol. The third step involves the alkylation of BOC-protected 4-aminophenol using isopropyl bromide to form BOC-protected 4-(isopropyl)amino phenol. The final step involves the deprotection of the BOC group using trifluoroacetic acid (TFA) to form HMP.
Aplicaciones Científicas De Investigación
HMP has been widely used in scientific research as a building block for the synthesis of various compounds. HMP can be used to synthesize catecholamines, which are neurotransmitters that play a crucial role in the central nervous system. HMP can also be used to synthesize resveratrol derivatives, which have been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Número CAS |
160462-48-6 |
|---|---|
Nombre del producto |
4-(Hydroxymethyl)-2-(propan-2-yl)phenol |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
Clave InChI |
QSTPIUZFQYYZCK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)CO)O |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



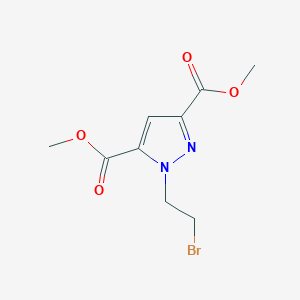
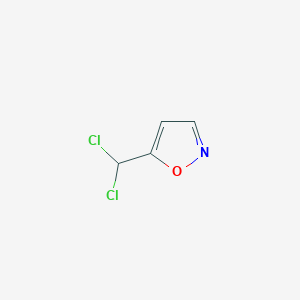
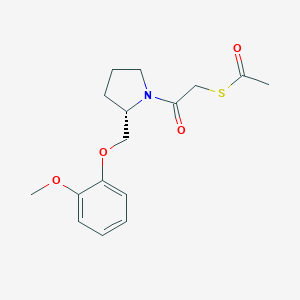
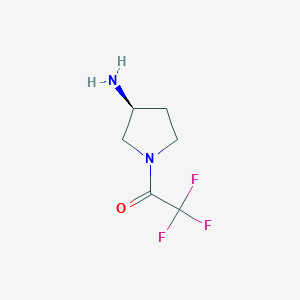
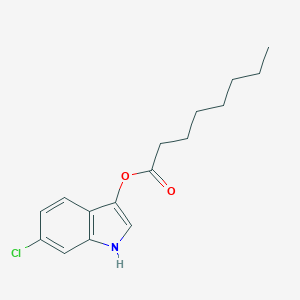
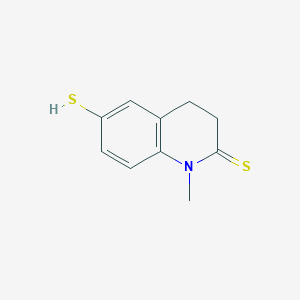
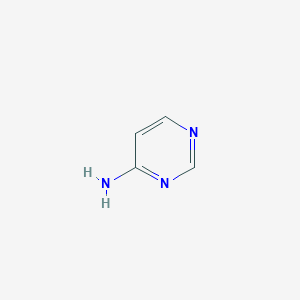
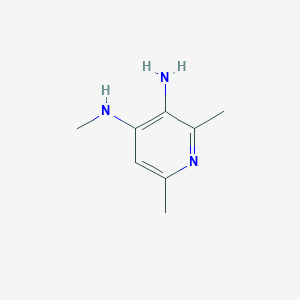
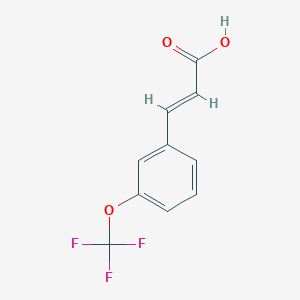
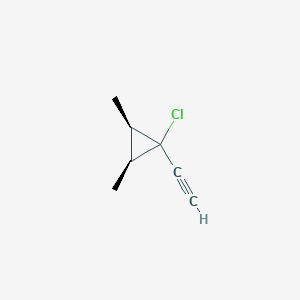

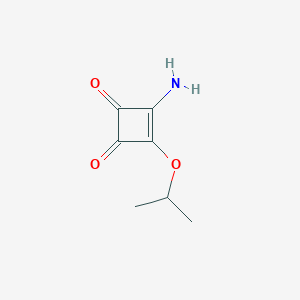
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
